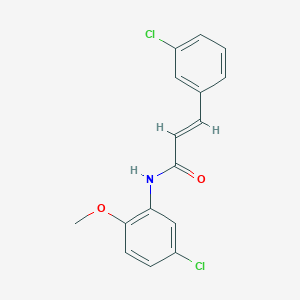
1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its various biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects.
作用機序
The mechanism of action of 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its antibacterial activity by inhibiting bacterial DNA synthesis. It is also believed that this compound may disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
In addition to its antimicrobial and antitumor effects, 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole has also been shown to exhibit anti-inflammatory effects. Studies have suggested that this compound may inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole in lab experiments is its broad-spectrum antibacterial and antifungal activity. This compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to mammalian cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole. One potential direction is the development of new antibacterial and antifungal agents based on the structure of this compound. Another direction is the investigation of the potential antitumor activity of this compound in clinical trials.
In addition, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity, in order to optimize its use in various applications.
合成法
The synthesis of 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with benzyl bromide and 2-mercapto-1,3-thiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yields.
科学的研究の応用
1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole has been extensively studied for its various biological activities. One of the most promising applications of this compound is its antibacterial activity. Studies have shown that this compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antibacterial activity, 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. This compound has also been studied for its potential antitumor activity, with promising results in preclinical studies.
特性
IUPAC Name |
5-(1-benzylbenzimidazol-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-2-6-13(7-3-1)11-20-15-9-5-4-8-14(15)19-17(20)16-10-18-12-21-16/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXMGOWRAZLVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

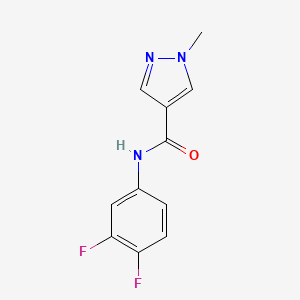
![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)

![6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5745396.png)
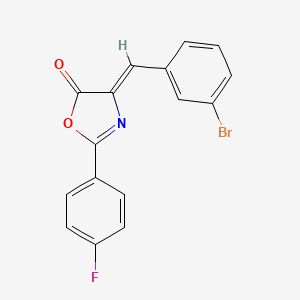

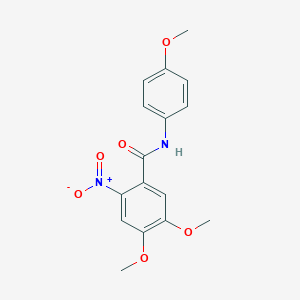
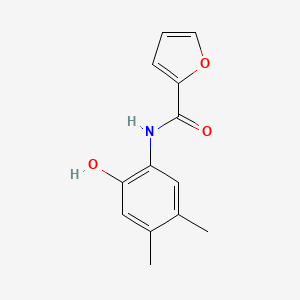
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5745438.png)
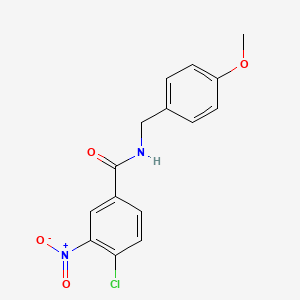
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5745465.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)
